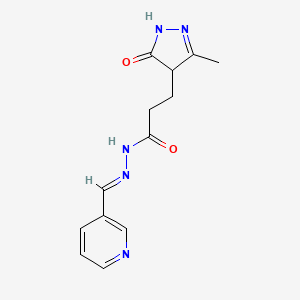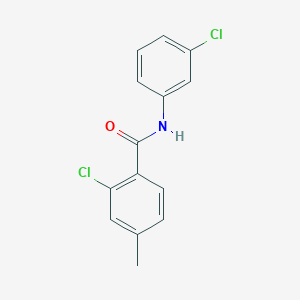![molecular formula C12H11BrN4OS B5796220 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)
1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone, also known as BPTET, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. BPTET is a thioether derivative of pyrimidine and has shown promising results in inhibiting the growth of cancer cells.
Wirkmechanismus
1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone inhibits the activity of thymidylate synthase by binding to its active site and preventing the formation of thymidylate, which is essential for DNA synthesis. This leads to the depletion of intracellular thymidine triphosphate (TTP) and DNA damage, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are enzymes involved in programmed cell death. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone is its specificity towards thymidylate synthase, which makes it a potentially effective anticancer agent with minimal side effects. However, its low solubility in water and poor bioavailability limit its use in clinical settings.
Zukünftige Richtungen
Further research is needed to improve the solubility and bioavailability of 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone, as well as to investigate its potential use in combination with other anticancer agents. Additionally, more studies are needed to understand the mechanism of action of 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone and its effects on normal cells. Overall, 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone shows promising potential as a novel anticancer agent and warrants further investigation.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone involves the reaction of 4-bromobenzaldehyde with 2-mercapto-4,6-diaminopyrimidine in the presence of potassium carbonate. The resulting product is then further reacted with 2-bromoethanone to yield 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone works by inhibiting the activity of an enzyme called thymidylate synthase, which is involved in DNA synthesis. By inhibiting this enzyme, 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone prevents cancer cells from dividing and growing.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c13-8-3-1-7(2-4-8)9(18)6-19-12-16-10(14)5-11(15)17-12/h1-5H,6H2,(H4,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCYDDYNZIKOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC(=CC(=N2)N)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)


![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)

![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)
